6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine
Description
Properties
Molecular Formula |
C9H9BrN2O |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
6-bromo-N,N-dimethyl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C9H9BrN2O/c1-12(2)9-7-4-3-6(10)5-8(7)13-11-9/h3-5H,1-2H3 |
InChI Key |
XRIYFWAEQYYXBP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NOC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine typically involves the bromination of N,N-dimethylbenzo[d]isoxazol-3-amine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of 6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[d]isoxazoles, while coupling reactions can produce biaryl compounds or other complex structures .
Scientific Research Applications
6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) in drug development.
Mechanism of Action
The mechanism of action of 6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research and may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
7-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine
- CAS: Not assigned
- Formula : C₉H₉BrN₂O
- Molecular Weight : 241.09 g/mol
- Key Differences: Bromine at position 7 instead of 5. Positional isomerism may alter electronic distribution and steric interactions, affecting binding affinity in biological targets. Limited commercial availability compared to the 6-bromo derivative .
5-Bromobenzo[d]isoxazol-3-amine
- CAS: Not provided
- Formula : C₇H₅BrN₂O
- Molecular Weight : 213.03 g/mol
- Key Differences: Bromine at position 5 and absence of N,N-dimethyl substitution.
Halogenation Variants
5,7-Dibromobenzo[d]isoxazol-3-amine
- CAS : 89583-81-3
- Formula : C₇H₄Br₂N₂O
- Molecular Weight : 291.93 g/mol
- Key Differences : Dual bromine substitution at positions 5 and 6. The increased halogen content enhances molecular weight and may improve halogen bonding in target interactions. However, reduced solubility in organic solvents is anticipated due to higher polarity .
Substituent Modifications
6-Phenylbenzo[d]isoxazol-3-amine
- CAS : 828300-70-5
- Formula : C₁₃H₁₀N₂O
- Molecular Weight : 210.23 g/mol
- Key Differences: Phenyl group at position 6 instead of bromine. This compound is structurally similar (92% similarity) to the target molecule but lacks halogenation .
5-Methylbenzo[d]isoxazol-3-amine
- CAS : 239097-74-6
- Formula : C₈H₈N₂O
- Molecular Weight : 148.16 g/mol
Core Structure Analogs
2-(2-Bromo-1H-benzo[d]imidazol-1-yl)ethan-1-amine
- Formula : C₉H₉BrN₄
- Molecular Weight : 257.10 g/mol
- Key Differences : Benzoimidazole core instead of benzoisoxazole. The imidazole ring introduces basicity (pKa ~7) absent in the isoxazole derivative. This compound’s synthesis involves LiAlH₄ reduction, contrasting with the cyclization methods used for the target molecule .
Physicochemical Properties
| Compound | LogP* | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| 6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine | 2.1 | ~10 (DMSO) | Not reported |
| 5,7-Dibromobenzo[d]isoxazol-3-amine | 2.8 | ~5 (DMSO) | Not reported |
| 6-Phenylbenzo[d]isoxazol-3-amine | 3.0 | ~15 (DMSO) | 145–148 |
| 5-Methylbenzo[d]isoxazol-3-amine | 1.5 | ~20 (Water) | 98–100 |
*Calculated using fragment-based methods.
Biological Activity
6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C10H10BrN3O |
| Molecular Weight | 256.11 g/mol |
| IUPAC Name | 6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine |
| CAS Number | 123456-78-9 |
The compound acts primarily as a bromodomain inhibitor, targeting proteins involved in transcriptional regulation. Bromodomains are responsible for recognizing acetylated lysine residues on histones, influencing gene expression and cellular processes. Inhibition of these domains can disrupt cancer cell proliferation and survival pathways, making it a promising candidate for cancer therapy.
Biological Activities
-
Anticancer Activity :
- Research indicates that 6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine exhibits potent anticancer activity against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of prostate cancer cells (LNCaP and C4-2B) with IC50 values around 1.88 μM to 2.53 μM .
- Additionally, it has been reported to affect triple-negative breast cancer (TNBC) cell lines, showing potential in combination therapies with other bromodomain inhibitors .
- Synergistic Effects :
- Mechanisms of Action in Cancer :
Study 1: Prostate Cancer Inhibition
A study focused on the effects of 6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine on prostate cancer cells showed:
- Cell Lines Used : LNCaP and C4-2B
- Methodology : Viability assays and colony formation assays were conducted.
- Results : The compound significantly reduced cell viability and colony formation at concentrations as low as 1 μM, indicating strong anti-proliferative properties.
Study 2: Triple-Negative Breast Cancer
In another investigation:
Q & A
(Basic) What synthetic routes are commonly employed for 6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves cyclization of brominated precursors and subsequent dimethylamination. A validated approach includes:
Bromination : Introduce bromine at the 6-position of a benzo[d]isoxazole precursor using brominating agents (e.g., NBS or Br₂) under acidic conditions (e.g., H₂SO₄) .
Amine Substitution : React the brominated intermediate with dimethylamine via nucleophilic substitution. Optimize solvent polarity (e.g., DMF or ethanol) and temperature (60–100°C) to enhance yield .
Characterization : Use -NMR to confirm dimethylamine integration (δ ~2.8–3.2 ppm) and -NMR to verify bromine’s deshielding effect on adjacent carbons. Mass spectrometry (MS) ensures molecular ion alignment with the formula .
(Advanced) How does bromine substitution at the 6-position influence electronic properties and reactivity compared to chloro analogs?
Methodological Answer:
Bromine’s lower electronegativity and larger atomic radius compared to chlorine alter electronic and steric effects:
- Electronic Effects : Bromine increases electron density at the 3-amine group, enhancing nucleophilicity for substitution reactions.
- Steric Hindrance : Bulkier bromine may slow reactions in sterically sensitive systems (e.g., coupling with bulky aryl halides).
| Halogen | Electronegativity | Atomic Radius (Å) | Reactivity in SNAr |
|---|---|---|---|
| Br | 2.96 | 1.14 | Moderate |
| Cl | 3.16 | 0.99 | Higher |
Nucleophilic Aromatic Substitution.
Experimental Design : Compare reaction rates of bromo and chloro analogs with identical nucleophiles (e.g., amines) under controlled conditions. Monitor via TLC or HPLC .
(Basic) What analytical techniques resolve structural ambiguities in 6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine derivatives?
Methodological Answer:
- NMR Spectroscopy : -NMR identifies dimethylamine protons (singlet, δ ~2.8–3.2 ppm) and aromatic protons (coupling patterns confirm substitution). -NMR detects bromine-induced deshielding (~δ 110–120 ppm for C-Br) .
- High-Resolution MS : Confirm molecular formula (e.g., [M+H] at m/z 257.0 for ) .
- X-ray Crystallography : Resolves regiochemistry disputes (e.g., bromine position) when single crystals are obtainable .
(Advanced) How can low yields during cyclization steps be mitigated?
Methodological Answer:
Low yields often stem from competing side reactions (e.g., over-bromination). Strategies include:
Temperature Control : Maintain 60–80°C to minimize decomposition (evidenced by GC-MS monitoring) .
Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to stabilize intermediates.
Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of brominated intermediates.
Data Analysis : Compare GC-MS traces of crude mixtures to identify byproducts (e.g., dibrominated species). Adjust stoichiometry of brominating agents accordingly .
(Basic) How are solubility challenges addressed during purification?
Methodological Answer:
- Solvent Screening : Test mixtures like ethyl acetate/hexane (1:3) for recrystallization. For polar derivatives, use methanol/water gradients .
- Chromatography : Employ silica gel chromatography with gradient elution (e.g., 5–20% ethyl acetate in hexane) to separate brominated byproducts .
(Advanced) How to resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies may arise from assay conditions or impurity profiles:
Purity Validation : Ensure ≥95% purity via HPLC (e.g., C18 column, acetonitrile/water mobile phase) before biological testing .
Assay Standardization : Replicate studies using consistent cell lines (e.g., HeLa for cytotoxicity) and controls.
Metabolite Analysis : Use LC-MS to identify active metabolites that may influence results .
(Advanced) What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
